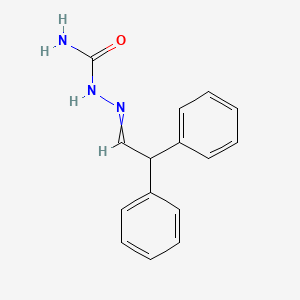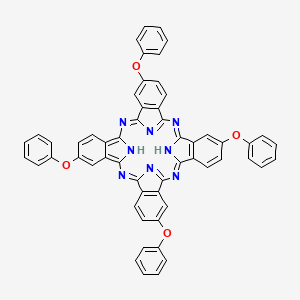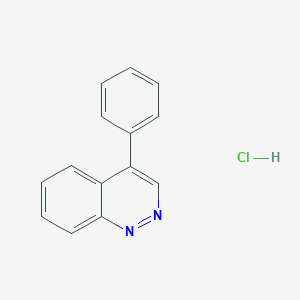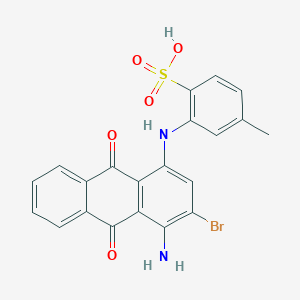
4-((4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonic acid is an organic compound with the molecular formula C21H15BrN2O5S. This compound is known for its unique structure, which includes an anthraquinone core substituted with amino, bromo, and sulfonic acid groups. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonic acid typically involves multiple steps. One common method starts with the bromination of anthraquinone to introduce the bromo group. This is followed by nitration and reduction to form the amino group. The final step involves sulfonation to introduce the sulfonic acid group .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of catalysts and solvents is also common to enhance the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
4-((4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone groups back to hydroquinones.
Substitution: The amino and bromo groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can produce a variety of substituted anthraquinones .
Wissenschaftliche Forschungsanwendungen
4-((4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential use in drug development, particularly in cancer research.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-((4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. This interaction is often mediated by the amino and sulfonic acid groups, which can form hydrogen bonds and ionic interactions with the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Amino-4-bromo-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid: Similar structure but lacks the toluene group.
3-((4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)propyltrimethylammonium methyl sulphate: Contains a propyltrimethylammonium group instead of the toluene group
Uniqueness
The presence of the toluene-3-sulphonic acid group in 4-((4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonic acid imparts unique chemical properties, such as increased solubility and reactivity, making it distinct from similar compounds .
Eigenschaften
CAS-Nummer |
4988-32-3 |
|---|---|
Molekularformel |
C21H15BrN2O5S |
Molekulargewicht |
487.3 g/mol |
IUPAC-Name |
2-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C21H15BrN2O5S/c1-10-6-7-16(30(27,28)29)14(8-10)24-15-9-13(22)19(23)18-17(15)20(25)11-4-2-3-5-12(11)21(18)26/h2-9,24H,23H2,1H3,(H,27,28,29) |
InChI-Schlüssel |
FSRHFLNKYBSXJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)O)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;piperidin-1-ium](/img/structure/B13753322.png)
![Tris[(2-ethylhexanoyl)oxy]methylstannane](/img/structure/B13753328.png)

![[Dimethyl(2-phenylethyl)silyl]methyl acetate](/img/structure/B13753339.png)

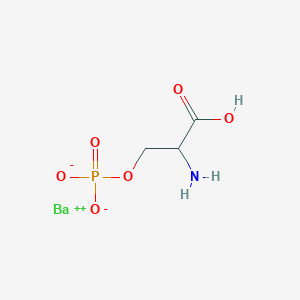
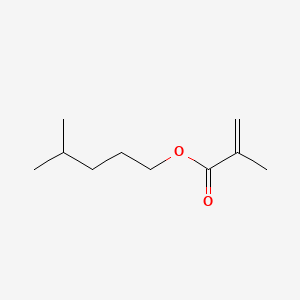
![Glycine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-2-propenyl-, methyl ester](/img/structure/B13753379.png)
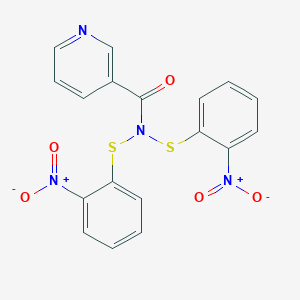
![Ethanamine, N,N',N''-[(8-butyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl-](/img/structure/B13753389.png)
